N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine
Description
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C20H21NO6/c1-10-9-26-18-12(3)19-15(8-14(10)18)11(2)13(20(25)27-19)4-5-16(22)21-7-6-17(23)24/h8-9H,4-7H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
JAQGBORMWNSUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 7-Hydroxy-3,5,9-trimethylcoumarin
The core structure is generated by treating 7-hydroxy-3,5,9-trimethylcoumarin with acetyl chloride in anhydrous dichloromethane, followed by Friedel-Crafts acylation to introduce the furan ring. The intermediate 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is isolated in 68–72% yield after recrystallization from ethanol.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | AcCl, DCM, 0°C → RT, 12 h | 70% |
| Propanoic acid sidechain addition | Acrylic acid, H2SO4 (cat.), 80°C, 6 h | 65% |
Activation of the Propanoic Acid for Amide Coupling
The carboxylic acid group is activated for coupling with beta-alanine using carbodiimide-based reagents:
EDCI/HOBt-Mediated Activation
A solution of 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (1 eq) in THF is treated with EDCI (1.5 eq) and HOBt (1.2 eq) at 0°C. After 30 minutes, beta-alanine hydrochloride (1.2 eq) and DIPEA (3 eq) are added, and the reaction is stirred at room temperature for 24 h. The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield the title compound in 58–63% yield.
Alternative Activation with HOAt
To suppress side reactions (e.g., homobislactone formation), HOAt (1-hydroxy-7-azabenzotriazole) is used with EDCI in DMF. This method improves coupling efficiency to 75–78% yield.
Optimization of Beta-Alanine Incorporation
Protection/Deprotection Strategies
Beta-alanine is often used as its hydrochloride salt. In one protocol, the hydrochloride is neutralized with NaOH in water, extracted into ether, and dried prior to coupling. This avoids residual acidity interfering with the reaction.
Solvent and Temperature Effects
-
THF : Moderate yields (60–65%) but requires prolonged reaction times.
-
DMF : Higher yields (70–75%) due to improved solubility, but necessitates rigorous drying.
-
Microwave-assisted synthesis : Reduces reaction time to 2 h with comparable yields.
Analytical Validation and Characterization
Purity Assessment
Structural Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 1.98 (s, 3H, CH3), 2.21 (t, J = 7.2 Hz, 2H, CH2), 3.44 (q, J = 6.8 Hz, 2H, beta-alanine CH2), 6.32 (s, 1H, furan H).
-
13C NMR : 172.8 ppm (amide C=O), 164.3 ppm (furochromene C=O).
Challenges and Mitigation Strategies
Homobislactone Formation
Activation of the propanoic acid can lead to intramolecular cyclization, forming a homobislactone byproduct. This is minimized by:
Steric Hindrance
The bulky furochromene group slows coupling kinetics. Solutions include:
Industrial Scalability Considerations
Cost-Effective Reagents
EDCI is preferred over expensive phosphonium reagents (e.g., PyBOP) for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furochromen derivatives.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The furochromen core may interact with enzymes or receptors, modulating their activity. The propanoyl and beta-alanine groups may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural Modifications and Pharmacological Implications
Core Substitutions: Methyl vs. Phenyl Groups: The target compound’s 3,5,9-trimethyl core contrasts with ZINC02123811’s 2,5,9-trimethyl and 3-phenyl substitutions. Phenyl groups enhance lipophilicity and π-π stacking in viral protease binding (e.g., SARS-CoV-2 M<sup>pro</sup> inhibition in ZINC02123811) .
Side Chain Variations: Beta-Alanine vs. Glycine: The target compound’s beta-alanine introduces an additional methylene group compared to glycine in CNP0383433.0, enhancing solubility and flexibility for interactions with polar residues in enzymes . Carboxamide vs. Sulfonohydrazide: Sulfonohydrazide derivatives (e.g., I-10 in ) exhibit fungicidal activity due to electron-withdrawing groups improving membrane permeability .
Biological Activity Trends: Antiviral: ZINC02123811’s piperidine-carboxamide side chain contributes to high affinity for SARS-CoV-2 M<sup>pro</sup> (binding energy: −9.6 kcal/mol) . Anti-Inflammatory: Compound 2’s ethylideneheptenoic acid side chain enables NF-κB/p50 binding (IC50 ~5 µM) by mimicking endogenous ligands .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : The target compound’s beta-alanine moiety improves aqueous solubility compared to ZINC02123811’s lipophilic piperidine group.
- LogP : Methyl and phenyl groups increase lipophilicity, critical for membrane penetration in antifungal/antiviral applications.
Biological Activity
N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine is a complex organic compound belonging to a class of derivatives that exhibit notable biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 410.47 g/mol |
| Molecular Formula | C23H26N2O5 |
| LogP | 2.1909 |
| Polar Surface Area | 80.817 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Cytotoxic Effects : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, conjugates with similar furochromen structures have demonstrated significant cytotoxicity against B16-F10 (melanoma), HT29 (colorectal cancer), and Hep G2 (hepatocellular carcinoma) cells .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G0/G1 phase in treated cancer cells. This effect is crucial for preventing the proliferation of malignant cells .
- Antioxidant Activity : The furochromen moiety is known for its antioxidant properties, which can mitigate oxidative stress in biological systems. This activity contributes to its potential protective effects against various diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Study 1: Cytotoxic Evaluation
In a comparative study assessing the cytotoxicity of several furochromen derivatives:
-
IC50 Values were determined for various compounds against three cancer cell lines:
Compound ID B16-F10 (μM) HT29 (μM) Hep G2 (μM) Compound A 10.4 ± 0.2 10.9 ± 0.5 8.8 ± 0.4 Compound B 0.6 ± 0.0 1.1 ± 0.1 0.9 ± 0.0
The study concluded that certain derivatives exhibited significantly lower IC50 values compared to others, indicating higher potency against cancer cells .
Study 2: Apoptotic Mechanisms
Flow cytometry analysis was utilized to assess apoptotic rates in treated cell lines:
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from pre-functionalized chromen precursors. A common approach includes:
- Step 1 : Condensation of 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid with beta-alanine using coupling agents (e.g., DCC or EDC) in polar aprotic solvents like DMSO or DMF under nitrogen .
- Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .
- Quality Control : LC-MS (gradient methanol/water with 0.1% formic acid, retention time ~9–10 min) and /-NMR in DMSO- to confirm structural integrity .
Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : -NMR (500 MHz) in DMSO- identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons in the chromen core at δ 6.8–7.5 ppm). -NMR confirms carbonyl (δ 170–175 ppm) and chromen-oxygenated carbons .
- LC-MS : Electrospray ionization (ESI+) with a gradient elution (10–90% MeOH over 15 min) detects the molecular ion peak (e.g., m/z 572.09 [M+H]) and monitors impurities .
- IR Spectroscopy : Validates amide bonds (N–H stretch ~3300 cm, C=O ~1650 cm) and chromen ring vibrations .
Advanced: How can density-functional theory (DFT) models predict reactivity and electronic properties?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) are used to:
- Optimize Geometry : Map the compound’s ground-state structure and bond angles, highlighting steric effects from methyl groups .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., with biological targets like enzymes).
- Thermochemical Data : Estimate atomization energies (average deviation ±2.4 kcal/mol) to assess stability under experimental conditions .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reactivity in polar solvents like water or DMSO .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
Discrepancies may arise from assay conditions or target specificity. Mitigation strategies include:
- Dose-Response Assays : Test across a wide concentration range (nM to μM) in cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity) to establish EC values .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., topoisomerase II for anticancer effects) .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid degradation underlies inconsistent in vivo results .
Advanced: What strategies improve bioavailability based on structural analogs?
Methodological Answer:
- Prodrug Design : Introduce ester groups (e.g., acetylated beta-alanine) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Lipophilicity Modulation : Replace the methoxybenzyl group (logP ~2.5) with hydrophilic substituents (e.g., PEG chains) to improve aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or co-formers (e.g., succinic acid) to stabilize the amorphous phase and enhance dissolution rates .
Advanced: How to analyze interactions with biological targets using computational and experimental methods?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., DNA gyrase for antimicrobial activity). Validate with mutagenesis studies on key residues .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to quantify affinity for targets like kinase enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven (e.g., hydrogen bonding) vs. entropic interactions .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the chromen core .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., oxidized chromen derivatives) .
Advanced: How to address low yield in large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Replace homogeneous catalysts (e.g., HSO) with heterogeneous alternatives (e.g., Amberlyst-15) for easier recycling .
- Flow Chemistry : Implement continuous reactors to improve heat/mass transfer and reduce side reactions (e.g., furochromen dimerization) .
- Byproduct Analysis : Use GC-MS to identify and suppress side products (e.g., N-acylated impurities) through solvent polarity adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
